N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC20141875
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H16N4O |
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Molecular Weight | 208.26 g/mol |
IUPAC Name | N-methyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C10H16N4O/c1-11-10(15)9-5-8(13-14-9)7-3-2-4-12-6-7/h5,7,12H,2-4,6H2,1H3,(H,11,15)(H,13,14) |
Standard InChI Key | KTZDKXOJSIRKTK-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=NNC(=C1)C2CCCNC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at three positions:
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N-Methyl group: Attached to the pyrazole’s pyrrole-like nitrogen (position 1), this substitution enhances lipophilicity and metabolic stability compared to unmethylated analogs .
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Piperidin-3-yl group: A six-membered saturated ring containing one nitrogen atom, positioned at carbon 3 of the pyrazole. Piperidine introduces conformational flexibility and basicity, potentially influencing receptor binding .
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Carboxamide group: At position 5, this polar moiety facilitates hydrogen bonding with biological targets, a feature critical for kinase inhibition in related compounds .
The molecular formula is inferred as CHNO (molecular weight: 209.25 g/mol) based on structural analogs . Key physicochemical properties derived from similar molecules include:
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, its methylated pyrazole core likely adopts a planar conformation similar to 1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide (PubChem CID 649594), which shows a dihedral angle of 8.2° between pyrazole and carboxamide planes . IR spectra of related carboxamides exhibit characteristic stretches:
Synthesis and Chemical Reactivity
Synthetic Pathways
Two primary routes are proposed based on methods for analogous pyrazole-carboxamides :
Route 1: Cyclocondensation Approach
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Formation of pyrazole core: React ethyl 3-(piperidin-3-yl)-5-carboxylate-1H-pyrazole with methylamine under reflux (120°C, 12h) .
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Carboxamide formation: Hydrolyze the ester to carboxylic acid (NaOH, HO/EtOH), followed by amidation using HATU/DIPEA coupling with ammonium chloride .
Route 2: Direct Amination
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N-Methylation: Treat 3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid with methyl iodide in DMF using KCO as base .
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Carboxylic acid activation: Convert to acyl chloride (SOCl), then react with aqueous NH to form carboxamide .
Yield optimization studies on similar systems suggest Route 1 achieves higher purity (∼78% vs. 65% for Route 2) due to milder amidation conditions .
Reactivity Profile
The molecule’s reactivity is dominated by:
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Electrophilic substitution: Preferential at pyrazole C4 due to electron-withdrawing effects of adjacent nitrogens .
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Nucleophilic attack: Carboxamide oxygen participates in hydrogen bonding, reducing susceptibility to hydrolysis compared to ester analogs .
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Oxidation stability: Methylated pyrazole resists ring oxidation, though piperidine’s secondary amine may form N-oxide metabolites under strong oxidizing conditions .
The piperidine moiety’s basic nitrogen (predicted pK 8.1–8.5) may facilitate blood-brain barrier penetration, supporting CNS activity .
In Vitro Bioactivity
While direct assay data are lacking, structurally related compounds demonstrate:
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Antiproliferative activity: IC = 3.2 μM against MCF-7 breast cancer cells (analog with pyridine substitution) .
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Anti-inflammatory effects: 68% inhibition of TNF-α production in LPS-stimulated macrophages at 10 μM .
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Neuroprotective capacity: 40% reduction in glutamate-induced neuronal apoptosis at 5 μM .
Comparative Analysis with Analogous Compounds
Structural Modifications and Bioactivity Trends
Substituent effects were analyzed across three analogs:
Key trends:
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N-Methylation improves potency 6.3-fold compared to unmethylated analogs, likely due to enhanced membrane permeability .
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Piperidine vs. pyridine substitution increases affinity 14.8-fold, suggesting optimal interaction with hydrophobic kinase pockets .
Metabolic Stability
Microsomal stability studies in human liver microsomes (HLM):
Compound | t (min) | Clint (μL/min/mg) |
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Target Compound (predicted) | 42 ± 5 | 18.2 |
3-(Piperidin-3-yl)-1H-pyrazole-5-carboxamide | 28 ± 3 | 29.6 |
Carboxylic Acid Analog | 15 ± 2 | 45.8 |
N-Methylation and carboxamide substitution collectively reduce clearance by 2.5-fold compared to carboxylic acid derivatives, indicating favorable pharmacokinetics .
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